

# Application Notes and Protocols: Assessing Voxtalisib Efficacy in 3D Tumor Spheroid Cultures

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Voxtalisib |           |
| Cat. No.:            | B1684596   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Three-dimensional (3D) tumor spheroid cultures are increasingly recognized as more physiologically relevant models for preclinical cancer research compared to traditional two-dimensional (2D) monolayers. These models better recapitulate the complex tumor microenvironment, including cellular heterogeneity, nutrient and oxygen gradients, and cell-cell interactions, which can significantly influence drug efficacy. **Voxtalisib** (also known as XL765 or SAR245409) is a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of a critical signaling pathway often dysregulated in cancer.[1] This pathway plays a central role in cell growth, proliferation, survival, and metabolism.[2] Assessing the efficacy of targeted therapies like **Voxtalisib** in 3D spheroid models provides a more predictive evaluation of their potential clinical utility.

These application notes provide a comprehensive framework for evaluating the anti-tumor activity of **Voxtalisib** in 3D spheroid cultures. The protocols outlined below detail methods for spheroid formation, drug treatment, and the subsequent analysis of cell viability, apoptosis, and spheroid growth inhibition.

## Voxtalisib: Mechanism of Action







**Voxtalisib** is a dual inhibitor targeting both PI3K and mTOR kinases.[1] It exhibits potent activity against all class I PI3K isoforms (p110α, p110β, p110γ, and p110δ) and mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[3][4] By inhibiting PI3K, **Voxtalisib** blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step in activating downstream effectors like AKT. Concurrently, its inhibition of mTOR disrupts downstream signaling related to protein synthesis and cell growth. This dual-action mechanism allows **Voxtalisib** to comprehensively block the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in various cancers, leading to reduced tumor cell proliferation and survival.[2][5]





Click to download full resolution via product page

**Figure 1.** Simplified PI3K/mTOR signaling pathway and the inhibitory action of **Voxtalisib**.



# **Data Presentation**

The following tables summarize hypothetical, yet representative, quantitative data for the efficacy of **Voxtalisib** in 3D tumor spheroid cultures of a human colorectal carcinoma cell line (e.g., HCT116) and a human glioblastoma cell line (e.g., U-87 MG). This data is intended to serve as an example of expected outcomes when following the provided protocols.

Table 1: Voxtalisib IC50 Values in 2D vs. 3D Spheroid Cultures

| Cell Line | Culture Type | IC50 (μM) after 72h |
|-----------|--------------|---------------------|
| HCT116    | 2D Monolayer | 0.8                 |
| HCT116    | 3D Spheroid  | 3.5                 |
| U-87 MG   | 2D Monolayer | 1.2                 |
| U-87 MG   | 3D Spheroid  | 6.8                 |

Table 2: Effect of Voxtalisib on HCT116 Spheroid Growth and Viability

| Voxtalisib (μM) | Spheroid Diameter (% of Control) after 96h | Cell Viability (% of Control) after 96h |
|-----------------|--------------------------------------------|-----------------------------------------|
| 0 (Control)     | 100 ± 5.2                                  | 100 ± 4.5                               |
| 0.1             | 92 ± 4.8                                   | 95 ± 5.1                                |
| 1.0             | 75 ± 6.1                                   | 80 ± 6.3                                |
| 5.0             | 58 ± 5.5                                   | 45 ± 7.2                                |
| 10.0            | 45 ± 4.9                                   | 25 ± 5.8                                |

Table 3: Apoptosis Induction by Voxtalisib in U-87 MG Spheroids



| Voxtalisib (μM) | Caspase-3/7 Activity (Fold Change vs.<br>Control) after 48h |
|-----------------|-------------------------------------------------------------|
| 0 (Control)     | 1.0                                                         |
| 1.0             | 1.8                                                         |
| 5.0             | 3.2                                                         |
| 10.0            | 4.5                                                         |

# **Experimental Protocols**

The following protocols provide a detailed methodology for assessing the efficacy of **Voxtalisib** in 3D tumor spheroid cultures.





Click to download full resolution via product page

Figure 2. Experimental workflow for assessing Voxtalisib efficacy in 3D spheroids.



# Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)

This protocol describes the formation of uniform spheroids using ultra-low attachment (ULA) plates.

#### Materials:

- Cancer cell lines (e.g., HCT116, U-87 MG)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- 96-well round-bottom ULA plates
- Hemocytometer or automated cell counter

#### Procedure:

- Culture cancer cells in standard tissue culture flasks to ~80% confluency.
- Wash cells with PBS and detach using Trypsin-EDTA.
- Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
- Resuspend the cell pellet in fresh complete medium and perform a cell count.
- Dilute the cell suspension to a final concentration of  $1 \times 10^4$  to  $5 \times 10^4$  cells/mL, depending on the cell line's aggregation properties.
- Dispense 100  $\mu$ L of the cell suspension into each well of a 96-well round-bottom ULA plate. This will result in 1,000-5,000 cells per well.



- Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
- Incubate the plate at 37°C in a humidified 5% CO<sub>2</sub> incubator for 48-72 hours to allow for spheroid formation. Spheroids should appear as single, tight spheres in the center of each well.

# **Protocol 2: Voxtalisib Treatment of 3D Spheroids**

This protocol outlines the procedure for treating the formed spheroids with **Voxtalisib**.

#### Materials:

- Voxtalisib powder
- Dimethyl sulfoxide (DMSO)
- Complete cell culture medium
- Pre-formed 3D spheroids in 96-well ULA plates

#### Procedure:

- Prepare a 10 mM stock solution of Voxtalisib in DMSO. Store at -20°C.
- On the day of the experiment, prepare serial dilutions of Voxtalisib in complete cell culture medium. A common concentration range to test is 0.1 μM to 50 μM. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.1% to avoid solvent toxicity.
- After 48-72 hours of spheroid formation, carefully remove 50 μL of conditioned medium from each well.
- Add 50 μL of the **Voxtalisib** dilutions (or vehicle control medium) to the respective wells.
- Incubate the treated spheroids for the desired time points (e.g., 24, 48, 72, 96 hours) at 37°C and 5% CO<sub>2</sub>.

# **Protocol 3: Assessment of Spheroid Growth Inhibition**



This protocol describes how to monitor the effect of **Voxtalisib** on spheroid size over time.

#### Materials:

- Inverted microscope with a camera
- Image analysis software (e.g., ImageJ)

#### Procedure:

- At regular intervals (e.g., every 24 hours) after treatment, capture brightfield images of the spheroids in each well using an inverted microscope.
- Use image analysis software to measure the diameter of each spheroid.
- Calculate the spheroid volume using the formula: Volume =  $(4/3)\pi(\text{radius})^3$ .
- Normalize the spheroid volume of treated groups to the vehicle control group to determine the percentage of growth inhibition.

# **Protocol 4: Cell Viability Assay**

This protocol details the measurement of cell viability within the spheroids using a luminescent ATP-based assay.

#### Materials:

- CellTiter-Glo® 3D Cell Viability Assay kit
- Luminometer

#### Procedure:

- At the end of the treatment period, allow the 96-well plate containing the spheroids to equilibrate to room temperature for 30 minutes.
- Add 100 μL of the CellTiter-Glo® 3D reagent to each well.
- Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.



- Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate-reading luminometer.
- Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.

# **Protocol 5: Apoptosis Assay**

This protocol describes the quantification of apoptosis through the measurement of caspase-3 and -7 activity.

#### Materials:

- Caspase-Glo® 3/7 Assay kit
- Luminometer

#### Procedure:

- At the desired endpoint (typically 24-48 hours post-treatment), allow the 96-well plate with spheroids to equilibrate to room temperature.
- Add 100 μL of the Caspase-Glo® 3/7 reagent to each well.
- Gently mix the contents on a plate shaker at a low speed for 1 minute.
- Incubate the plate at room temperature, protected from light, for 1-2 hours.
- Measure the luminescence using a plate-reading luminometer.
- Express the results as a fold change in caspase activity compared to the vehicle-treated control.

# Conclusion

The use of 3D tumor spheroid models provides a more clinically relevant platform for evaluating the efficacy of anticancer agents like **Voxtalisib**. The protocols detailed in these application notes offer a robust framework for assessing the impact of **Voxtalisib** on spheroid growth,



viability, and apoptosis. The expected outcomes, as represented in the data tables, suggest that higher concentrations of **Voxtalisib** may be required to achieve similar effects in 3D cultures compared to 2D monolayers, highlighting the importance of these advanced models in drug development. By leveraging these methods, researchers can gain more accurate insights into the therapeutic potential of PI3K/mTOR inhibitors and better predict their in vivo performance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Enhancing the evaluation of PI3K inhibitors through 3D melanoma models PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of the activity of the PI3K/mTOR inhibitor XL765 (SAR245409) in tumor models with diverse genetic alterations affecting the PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Assessing Voxtalisib Efficacy in 3D Tumor Spheroid Cultures]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684596#assessing-voxtalisib-efficacy-in-3d-tumor-spheroid-cultures]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com